molecular formula C20H20O3 B15212596 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one

3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one

Cat. No.: B15212596
M. Wt: 308.4 g/mol
InChI Key: UEZGZBJAHOFZAQ-RGEXLXHISA-N
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Description

3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a pentyloxy group attached to a benzylidene moiety, which is further connected to an isobenzofuran-1(3H)-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regio- and stereoselective cyclization of alkynes. This method allows for the selective synthesis of isobenzofuran derivatives under controlled reaction conditions . Another approach involves the iodocyclization of o-alkynylbenzamides with various electrophiles, which yields isobenzofuran derivatives through nucleophilic attack of the amide nitrogen onto the triple bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization and iodocyclization methods are common in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or isobenzofuran moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.

Scientific Research Applications

3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is unique due to the presence of the pentyloxy group and benzylidene moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(3Z)-3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3/b19-14-

InChI Key

UEZGZBJAHOFZAQ-RGEXLXHISA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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